molecular formula C27H28N4O3S B2696512 ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate CAS No. 958731-40-3

ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate

Cat. No. B2696512
CAS RN: 958731-40-3
M. Wt: 488.61
InChI Key: YETBETOJHISHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and structural features. It includes an ethyl hexanoate group, an imidazo[1,2-c]quinazolin group, and an indole group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and imidazoquinazolin rings are aromatic, contributing to the compound’s stability. The ethyl hexanoate group is a type of ester, which could influence the compound’s reactivity and solubility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ester group could affect its solubility in different solvents, and the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Biological Activity

Research has shown that similar compounds with indolyl, quinazolinone, and sulfanyl groups have been synthesized for their potential biological activities. These compounds, including various quinazoline and quinoxaline derivatives, have demonstrated a range of biological activities, such as antimicrobial, antifungal, and antitumor properties.

  • Antimicrobial and Antifungal Properties : Analogous compounds have been synthesized with significant biological activity against various microbial and fungal strains. The presence of indolyl and sulfanyl groups contributes to these activities, suggesting that our compound of interest may also possess similar properties (Anisetti & Reddy, 2012; Markosyan et al., 2015).

  • Antitumor Activity : Some derivatives have shown high anti-monoamine oxidase and antitumor activities, which points towards the potential use of our compound in cancer research and therapy (Markosyan et al., 2015).

  • Synthetic Applications : The synthesis of similar compounds involves reactions that yield biologically active heterocycles, indicating the utility of such molecules in developing new therapeutic agents (Pokhodylo & Obushak, 2019). These synthetic methodologies could be applied to the synthesis and functional exploration of ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate for its potential uses in medicinal chemistry and drug design.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Indole rings are found in many biologically active compounds and can interact with various enzymes and receptors in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, often driven by the search for new pharmaceuticals and materials. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

ethyl 2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-3-5-14-23(26(33)34-4-2)35-27-30-21-13-9-7-11-19(21)24-29-22(25(32)31(24)27)15-17-16-28-20-12-8-6-10-18(17)20/h6-13,16,22-23,28H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETBETOJHISHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)SC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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